

# Spectroscopic Characterization of 2-Aminophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminophenol

Cat. No.: B121084

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This guide provides a comprehensive overview of the spectral data for **2-aminophenol** ( $C_6H_7NO$ ), an essential organic compound used in the synthesis of dyes and heterocyclic compounds.<sup>[1][2]</sup> The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

## Infrared (IR) Spectroscopy

Infrared spectroscopy of **2-aminophenol** reveals characteristic absorption bands corresponding to its functional groups. The presence of both hydroxyl (-OH) and amino (-NH<sub>2</sub>) groups, along with the aromatic ring, results in a complex and informative spectrum.

Table 1: Summary of IR Spectral Data for **2-Aminophenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
3420	Strong	O-H Stretch	[3]
3170	Medium	N-H Stretch	[3]
2930	Medium	Aromatic C-H Stretch	[3]
1625	Strong	C=C Aromatic Ring Stretch	[3]
1600	Strong	N-H Bending	[3]
1575	Medium	C=C Aromatic Ring Stretch	[3]
1500	Strong	C=C Aromatic Ring Stretch	[3]
1480	Strong	C=C Aromatic Ring Stretch	[3]
1440	Medium	C-H in-plane bend	[3]
1340	Medium	C-N Stretch	[3]
1295	Strong	C-O Stretch	[3]
830	Strong	C-H out-of-plane bend	[3]
740	Strong	C-H out-of-plane bend	[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **2-aminophenol**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-aminophenol** shows distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts can vary depending on the solvent used.

Table 2: <sup>1</sup>H NMR Spectral Data for **2-Aminophenol**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Reference
6.837	Multiplet	Aromatic H	D <sub>2</sub> O	[4]
~4.8 (broad)	Singlet	-NH <sub>2</sub> and -OH	DMSO-d <sub>6</sub>	[5]

Note: The protons of the -NH<sub>2</sub> and -OH groups are exchangeable and may appear as a broad singlet; their chemical shift is highly dependent on solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **2-aminophenol** displays six distinct signals, corresponding to the six carbon atoms in the aromatic ring.

Table 3: <sup>13</sup>C NMR Spectral Data for **2-Aminophenol**

Chemical Shift (δ) ppm	Assignment	Solvent	Reference						
147.037	C-OH	D <sub>2</sub> O	[4]						
137.091	C-NH <sub>2</sub>	D <sub>2</sub> O	[4]						
123.887	Aromatic CH	D <sub>2</sub> O	[4]						
122.962	Aromatic CH	D <sub>2</sub> O	[4]						
120.229	Aromatic CH	D <sub>2</sub> O	[4]						
118.339	Aromatic CH	D <sub>2</sub> O	[4]						

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the **2-aminophenol** molecule. The position of the maximum absorption (λ<sub>max</sub>) is influenced by the solvent.

Table 4: UV-Vis Spectral Data for **2-Aminophenol**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity (log $\epsilon$ )	Solvent	Reference
229	3.79	Water	[6]
281	3.43	Water	[6]
~275	Not specified	Methanol	[7]
~285	Not specified	DMSO	[7]

## Experimental Protocols

Accurate spectral data acquisition relies on meticulous experimental procedures.

### Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Dry the **2-aminophenol** sample thoroughly to remove any moisture.
- Grinding: Grind 1-2 mg of the **2-aminophenol** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[8]
- Pellet Formation: Transfer the finely ground powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer.
- Background Scan: Run a background spectrum with an empty sample holder.
- Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400  $\text{cm}^{-1}$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-aminophenol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ ) in a clean, dry vial.[9]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.[9]

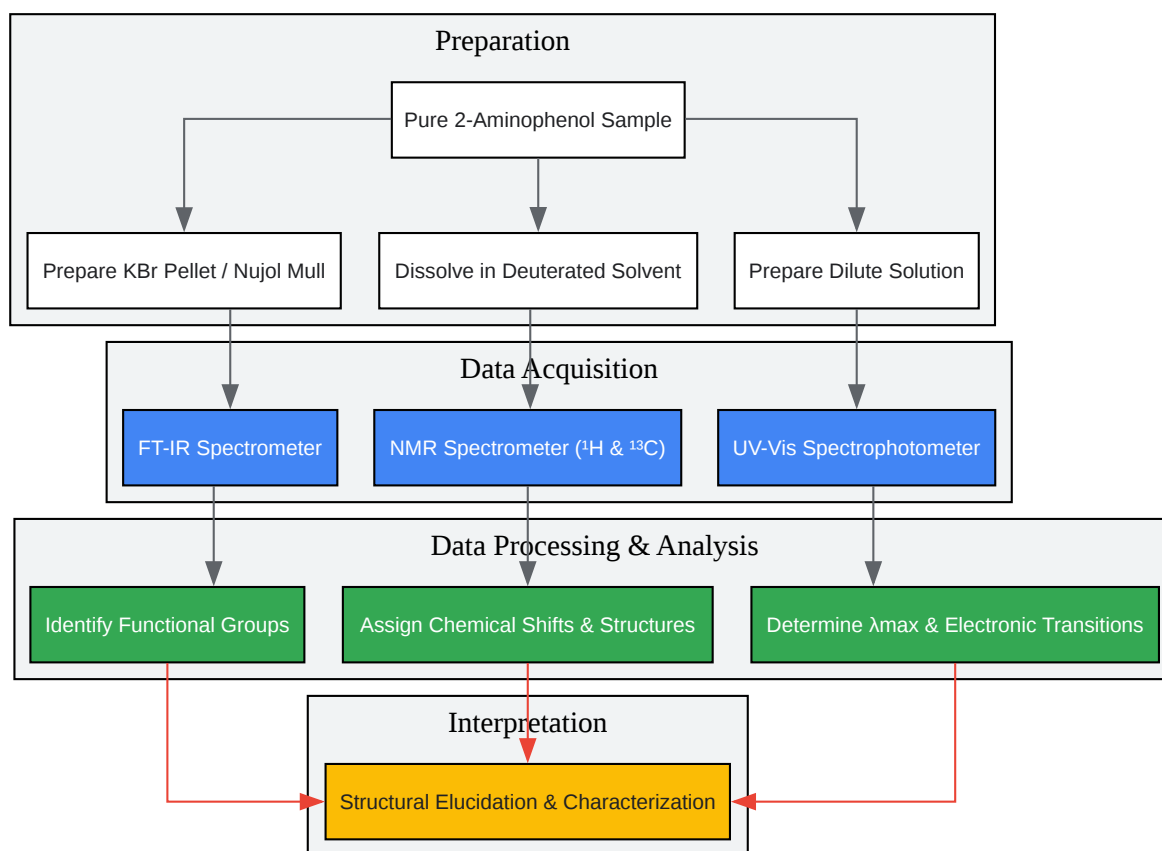
- Instrumentation Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[10\]](#)
- Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width) and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.[\[11\]](#)
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

## Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

- Solution Preparation: Prepare a stock solution of **2-aminophenol** of a known concentration in a suitable UV-grade solvent (e.g., methanol, water).[\[12\]](#) Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[\[13\]](#)[\[14\]](#)
- Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.[\[14\]](#)
- Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the  $\lambda_{\text{max}}$ .[\[12\]](#)

## Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of **2-aminophenol** is illustrated in the diagram below.



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Caption: Workflow for the spectroscopic analysis of **2-aminophenol**.

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Email: [info@benchchem.com](mailto:info@benchchem.com)